molecular formula C11H13NO B7871322 2-Isopropoxy-4-methyl-benzonitrile

2-Isopropoxy-4-methyl-benzonitrile

Cat. No.: B7871322
M. Wt: 175.23 g/mol
InChI Key: JPRDSJPGAMYBOR-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methyl-benzonitrile is an organic compound characterized by its aromatic ring substituted with an isopropoxy group, a methyl group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-4-methyl-benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzonitrile as the primary substrate.

    Isopropylation: The nitrile compound undergoes an isopropylation reaction using isopropyl alcohol in the presence of a suitable acid catalyst, such as sulfuric acid, to introduce the isopropoxy group at the ortho position relative to the nitrile group.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methyl-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: 2-Isopropoxy-4-methylbenzoic acid.

    Reduction: 2-Isopropoxy-4-methylbenzylamine.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

2-Isopropoxy-4-methyl-benzonitrile finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-methyl-benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    2-Isopropoxy-4-methylbenzylamine: Similar structure but with an amine group instead of a nitrile.

    4-Methylbenzonitrile: Lacks the isopropoxy group, providing a simpler structure for comparison.

Uniqueness

2-Isopropoxy-4-methyl-benzonitrile is unique due to the combination of its isopropoxy and nitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the isopropoxy group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

4-methyl-2-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRDSJPGAMYBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 2-fluoro-4-methyl-benzonitrile (0.8 g, 3.99 mmol) was added in small portion to a mixture of NaH 60% (4 mol eq, 0.61 g) in isopropanol (30 mL). The reaction mixture was heated at 50° C. overnight. The solvent was distilled and water was added to the residue. The aqueous solution was extracted with EtOAc (3×25 mL) and the organic phases were evaporated at reduced pressure to give 30a as a deliquescent white solid (1.09 g, 6.22 mmol). 1HNMR (DMSO, 200 MHz) δ 1.21 (s, 3H), 1.28 (s, 3H), 2.10 (s, 3H), 4.89 (m, 1H), 7.41 (d, 1H), 7.55 (s, 1H), 7.89 (m, 1H).
Quantity
0.8 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
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